molecular formula C26H27N3O4 B1247661 Avrainvillamide

Avrainvillamide

Cat. No. B1247661
M. Wt: 445.5 g/mol
InChI Key: ALXLLOQTGLPCFG-ATANMQQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-42688 is a 1-benzopyran.

Scientific Research Applications

Interaction with Oncoprotein Nucleophosmin

Avrainvillamide, a naturally occurring alkaloid, has been found to interact with nucleophosmin, an oncogenic protein overexpressed in various human tumors. This interaction particularly affects the tumor suppressor protein p53, leading to an increase in cellular p53 concentrations, which is vital in cancer research (Wulff, Siegrist, & Myers, 2007).

Antiproliferative Activity and Synthetic Approaches

Avrainvillamide and its structural analog stephacidin B have been a focus of synthetic studies due to their strong antiproliferative activity and complex structure among indole alkaloids. This highlights their potential in developing novel anticancer therapies (Nising, 2010).

Electrophilic Monomer in Cancer Cells

Stephacidin B and avrainvillamide function equivalently to inhibit the growth of cultured human cancer cell lines. The conversion of stephacidin B to avrainvillamide in cell culture and its interaction with intracellular thiol-containing proteins suggest its potential as a target for cancer treatment (Wulff, Herzon, Siegrist, & Myers, 2007).

Michael Acceptor Group for Nucleophiles

The presence of a 3-alkylidene-3H-indole 1-oxide function in avrainvillamide is notable for its ability to undergo reversible addition with oxygen- and sulfur-based nucleophiles. This characteristic could be significant in developing new pharmacological agents (Myers & Herzon, 2003).

Synthesis and Structural Studies

The enantioselective total synthesis of avrainvillamide, along with its structural analogs the stephacidins, has been achieved. This synthesis established the absolute configuration of these alkaloids, which is critical for understanding their biological activity and potential therapeutic applications (Baran et al., 2006).

Interaction with Exportin-1 in AML

Avrainvillamide interacts with the protein nucleophosmin and exportin-1, influencing the cellular localization of nucleophosmin and its acute myeloid leukemia (AML)-associated mutants. This interaction restores the nucleolar localization of certain AML-associated NPM1 mutants, providing insights into potential treatments for AML (Mukherjee et al., 2015).

Synthesis of Nitrones for Bioactive Alkaloids

An improved method for synthesizing the alpha,beta-unsaturated nitrone moiety characteristic of the stephacidin/avrainvillamide family has been developed. This advance aids in the synthesis of bioactive prenylated indole alkaloids and their analogs, expanding the potential applications in drug development (Hafensteiner et al., 2009).

properties

Product Name

Avrainvillamide

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

(1S,17S,19S)-9,9,16,16-tetramethyl-14-oxido-8-oxa-23,25-diaza-14-azoniaheptacyclo[17.5.2.01,17.03,15.04,13.07,12.019,23]hexacosa-2,4(13),5,7(12),10,14-hexaene-24,26-dione

InChI

InChI=1S/C26H27N3O4/c1-23(2)10-8-15-17(33-23)7-6-14-16-12-26-18(24(3,4)20(16)29(32)19(14)15)13-25(21(30)27-26)9-5-11-28(25)22(26)31/h6-8,10,12,18H,5,9,11,13H2,1-4H3,(H,27,30)/t18-,25-,26-/m0/s1

InChI Key

ALXLLOQTGLPCFG-ATANMQQVSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=C[C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)[O-])C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2[N+](=C4C3=CC56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)[O-])C

synonyms

avrainvillamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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